molecular formula C28H42FNO3 B11520182 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 312505-14-9

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520182
CAS No.: 312505-14-9
M. Wt: 459.6 g/mol
InChI Key: JDOOHXVOVRXWPH-UHFFFAOYSA-N
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Description

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure It belongs to the class of pyrrolones, which are known for their diverse biological activities

Preparation Methods

The synthesis of 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using a fluorinated aromatic compound.

    Acetylation: The acetyl group is added to the molecule through an acetylation reaction using acetic anhydride or acetyl chloride.

    Hexadecyl Chain Addition: The long hexadecyl chain is introduced through a coupling reaction, often using a Grignard reagent or similar organometallic compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The hexadecyl chain can be modified through coupling reactions with other alkyl or aryl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with a different substituent at the 1-position.

    4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound lacks the hexadecyl chain, making it less hydrophobic.

    4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-(oxolan-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a different substituent at the 1-position, affecting its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

312505-14-9

Molecular Formula

C28H42FNO3

Molecular Weight

459.6 g/mol

IUPAC Name

3-acetyl-2-(2-fluorophenyl)-1-hexadecyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C28H42FNO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-26(23-19-16-17-20-24(23)29)25(22(2)31)27(32)28(30)33/h16-17,19-20,26,32H,3-15,18,21H2,1-2H3

InChI Key

JDOOHXVOVRXWPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2F

Origin of Product

United States

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